molecular formula C16H14N2O5 B6407794 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid CAS No. 1261915-09-6

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid

Cat. No.: B6407794
CAS No.: 1261915-09-6
M. Wt: 314.29 g/mol
InChI Key: NKGVUZNAAZLTTE-UHFFFAOYSA-N
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid is an organic compound that features a nitro group and a dimethylaminocarbonyl group attached to a benzoic acid core

Properties

IUPAC Name

4-[3-(dimethylcarbamoyl)phenyl]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-17(2)15(19)12-5-3-4-10(8-12)11-6-7-13(16(20)21)14(9-11)18(22)23/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGVUZNAAZLTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691325
Record name 3'-(Dimethylcarbamoyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-09-6
Record name 3'-(Dimethylcarbamoyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzoic acid derivative followed by the introduction of the dimethylaminocarbonyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and dimethylaminocarbonyl groups can participate in various binding interactions, influencing the compound’s activity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylcarbamoyl)phenylboronic acid
  • 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
  • 4-(Dimethylcarbamoyl)benzeneboronic acid

Uniqueness

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a dimethylaminocarbonyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications. The compound’s ability to undergo various chemical transformations and its potential biological activity further distinguish it from similar compounds.

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